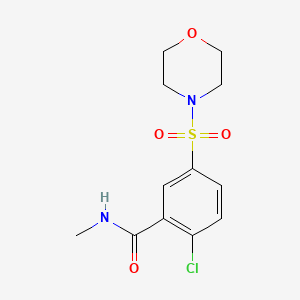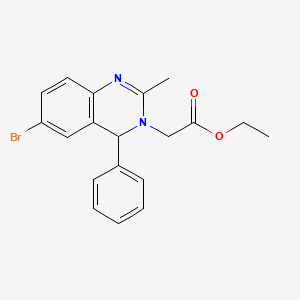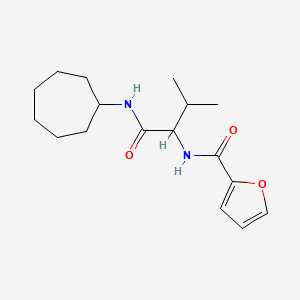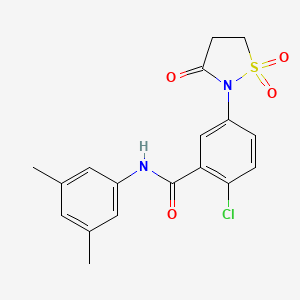
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has attracted significant attention in the scientific community due to its potential applications in stem cell research, cancer therapy, and neurodegenerative diseases.
作用机制
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide exerts its effects by inhibiting GSK-3, which is involved in the Wnt signaling pathway. GSK-3 phosphorylates beta-catenin, leading to its degradation. Inhibition of GSK-3 by 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide results in the stabilization and accumulation of beta-catenin, which activates the Wnt signaling pathway. This, in turn, promotes cell proliferation and differentiation.
Biochemical and physiological effects:
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to increase the expression of pluripotency markers in ESCs and iPSCs. 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide also enhances the survival and proliferation of neural stem cells and promotes the differentiation of mesenchymal stem cells into chondrocytes. In addition, 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have anti-tumor effects in various cancer cell lines.
实验室实验的优点和局限性
One of the advantages of 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide is its high potency and selectivity for GSK-3. It has been shown to be effective at low concentrations, making it a cost-effective option for research. However, 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been reported to have some limitations, including its instability in aqueous solutions and its potential to induce cellular stress responses.
未来方向
There are several future directions for the research and development of 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to promote the survival and differentiation of neural stem cells, making it a promising candidate for neural regeneration therapy. Additionally, 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide may have applications in tissue engineering and regenerative medicine, as it has been shown to enhance the differentiation of stem cells into specific cell types. Further research is needed to fully understand the potential applications of 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide and to address its limitations.
合成方法
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide can be synthesized using various methods, including the reaction of 2-amino-5-chlorobenzamide with N-methylmorpholine and sulfonyl chloride. The reaction proceeds under mild conditions and yields a high purity product.
科学研究应用
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications in stem cell research. It has been reported to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)benzamide, in combination with other small molecules, has been used to generate specific cell types, such as cardiomyocytes, neural progenitor cells, and pancreatic beta cells.
属性
IUPAC Name |
2-chloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-14-12(16)10-8-9(2-3-11(10)13)20(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUZBIRJPHQFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5160515.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5160519.png)
![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5160527.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)

![2-cyclohexyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5160570.png)
![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)

![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)

![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)